

An In-depth Technical Guide to MRS2802: A Potent P2Y14 Receptor Agonist

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Compound of Interest

Compound Name: MRS2802

Cat. No.: B10771354

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Abstract

MRS2802 is a synthetic organic molecule that has emerged as a valuable pharmacological tool for studying the P2Y14 receptor. It is a potent and selective agonist for this G protein-coupled receptor (GPCR), which is involved in a variety of physiological and pathophysiological processes, including immune responses, inflammation, and cell migration. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **MRS2802**. It includes detailed summaries of its physicochemical characteristics, its mechanism of action through the P2Y14 receptor signaling pathway, and protocols for key in vitro assays used to characterize its activity. This document is intended to serve as a thorough resource for researchers utilizing **MRS2802** in their investigations.

Chemical Structure and Properties

MRS2802 is a uridine 5'-diphosphate (UDP) analog characterized by a difluoromethylene group bridging the α and β phosphates. This modification confers stability against enzymatic degradation, making it a robust tool for in vitro and potentially in vivo studies.

Chemical Identifiers

Identifier	Value
IUPAC Name	(((((2R,3R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)difluoromethyl)phosphonic acid
CAS Number	1047980-53-9 (free acid)
Chemical Formula	C10H14F2N2O11P2
SMILES	O[C@H]1--INVALID-LINK--O--INVALID-LINK--N1C=CC(=O)NC1=O

Physicochemical Properties

Property	Value
Molecular Weight	438.17 g/mol
Appearance	Solid powder
Solubility	<p>While specific quantitative data is not readily available in public literature, MRS2802 is generally soluble in aqueous buffers. For experimental purposes, it is common practice to prepare stock solutions in aqueous buffers or a minimal amount of an organic solvent like DMSO, followed by dilution in the appropriate aqueous assay buffer. It is advisable to determine the solubility for specific experimental conditions empirically.</p>
Stability	<p>MRS2802 is designed to be more resistant to enzymatic degradation than endogenous nucleotides like UDP-glucose. For optimal stability, it is recommended to store the solid compound at -20°C. Solutions should be prepared fresh, but if storage is necessary, they should be kept at -20°C or below for short periods. Long-term stability in various solvents and buffer systems should be determined experimentally.</p>

Biological Activity and Mechanism of Action

MRS2802 is a potent and selective agonist of the P2Y₁₄ receptor, a member of the P2Y family of purinergic G protein-coupled receptors. The P2Y₁₄ receptor is endogenously activated by UDP-sugars, such as UDP-glucose.

Pharmacological Profile

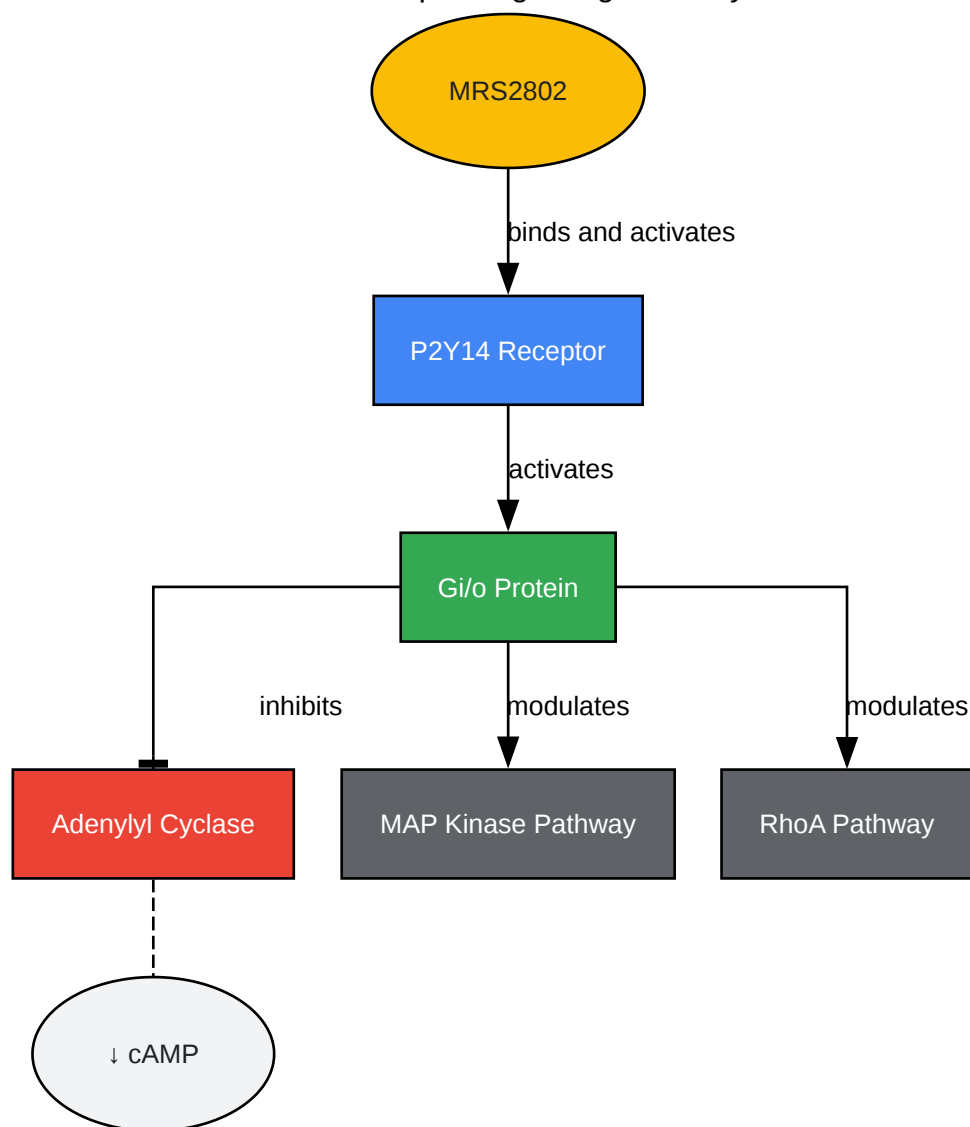
Parameter	Value	Species
Target	P2Y14 Receptor	Human
Activity	Agonist	Human
EC50	63 nM ^[1]	Human

The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.

Signaling Pathway

The P2Y14 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist such as **MRS2802**, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its G α i/o and G β \gamma subunits. The activated G α i/o subunit then inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of this primary signaling event, activation of the P2Y14 receptor can also lead to the modulation of other signaling pathways, including the mitogen-activated protein (MAP) kinase and RhoA pathways, which are involved in cell proliferation, differentiation, and migration.

P2Y14 Receptor Signaling Pathway

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P2Y14 Receptor Signaling Cascade

Experimental Protocols

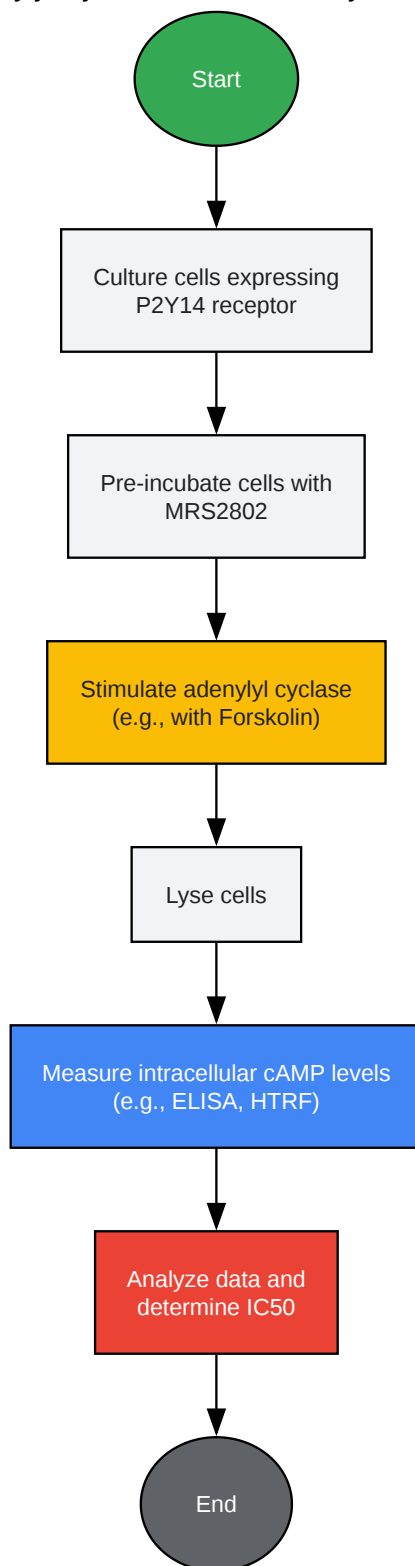
The following are general protocols for key experiments used to characterize the activity of **MRS2802**. These should be adapted and optimized for specific cell types and experimental conditions.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of **MRS2802** to inhibit the production of cAMP.

Workflow:

Adenylyl Cyclase Inhibition Assay Workflow



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Workflow for Adenylyl Cyclase Assay

Methodology:

- Cell Culture: Plate cells stably or transiently expressing the human P2Y₁₄ receptor in a suitable multi-well plate and culture overnight.
- Pre-incubation: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4). Add varying concentrations of **MRS2802** to the wells and pre-incubate for 10-15 minutes at 37°C.
- Stimulation: Add a known adenylyl cyclase activator, such as Forskolin (typically 1-10 µM), to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C.
- Cell Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer.
- cAMP Measurement: Determine the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
- Data Analysis: Plot the cAMP concentration against the logarithm of the **MRS2802** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for the inhibition of adenylyl cyclase.

Calcium Mobilization Assay

While the primary signaling pathway of the P2Y₁₄ receptor is through G_i, co-expression with a promiscuous G protein like Gα₁₆ or a chimeric G protein such as Gαq_{i5} can redirect signaling through the G_q pathway, leading to an increase in intracellular calcium. This assay measures this induced calcium flux.

Methodology:

- Cell Culture: Plate cells co-expressing the P2Y₁₄ receptor and a suitable Gα protein (e.g., Gα₁₆ or Gαq_{i5}) in a black-walled, clear-bottom multi-well plate and culture overnight.

- **Dye Loading:** Wash the cells with assay buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
- **Assay:** Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence.
- **Compound Addition:** Inject varying concentrations of **MRS2802** into the wells and immediately begin recording the fluorescence intensity over time.
- **Data Analysis:** The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the **MRS2802** concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for calcium mobilization.

Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of **MRS2802** for the P2Y14 receptor. It typically involves a competition experiment with a radiolabeled P2Y14 receptor ligand.

Methodology:

- **Membrane Preparation:** Prepare cell membranes from cells overexpressing the P2Y14 receptor.
- **Assay Setup:** In a multi-well filter plate, combine the cell membranes, a fixed concentration of a suitable radiolabeled P2Y14 receptor antagonist or agonist (e.g., [^3H]-UDP), and varying concentrations of unlabeled **MRS2802**.
- **Incubation:** Incubate the mixture to allow binding to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.
- **Washing:** Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

- **Scintillation Counting:** After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding of the radioligand against the logarithm of the **MRS2802** concentration. Fit the data to a one-site competition binding equation to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

MRS2802 is a valuable research tool for investigating the physiological and pathological roles of the P2Y14 receptor. Its high potency, selectivity, and enhanced stability make it a superior alternative to endogenous ligands for in vitro studies. The experimental protocols provided in this guide offer a starting point for researchers to characterize the activity of **MRS2802** and to explore the function of the P2Y14 receptor in various biological systems. As with any pharmacological agent, careful experimental design and optimization are crucial for obtaining reliable and reproducible results.

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References

- 1. [sigmaaldrich.com](https://www.sigmaaldrich.com) [sigmaaldrich.com]
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